2,6-Difluoro-alpha-(trifluoromethyl)benzyl Alcohol

Description

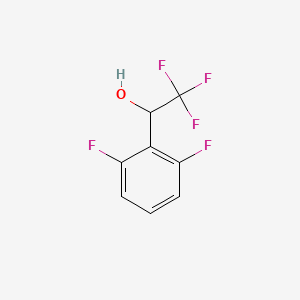

2,6-Difluoro-alpha-(trifluoromethyl)benzyl alcohol is a fluorinated benzyl alcohol derivative characterized by a trifluoromethyl (-CF₃) group at the benzylic (α) position and fluorine atoms at the 2- and 6-positions of the aromatic ring.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3,7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGKVSXJCHRZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(C(F)(F)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Borohydride-Mediated Ketone Reduction

The reduction of 2,6-difluoro-alpha-(trifluoromethyl)acetophenone to the corresponding alcohol is a viable pathway. The patent (CN104610068A) demonstrates the use of potassium borohydride (KBH₄) in ethanol for reducing aldehydes to alcohols, achieving yields of 82–86%. Scaling this to trifluoromethylated ketones would involve:

-

Synthesizing 2,6-difluoro-alpha-(trifluoromethyl)acetophenone via Friedel-Crafts acylation.

-

Reducing the ketone using KBH₄ in ethanol at 30–40°C.

Optimization Data

Deoxyfluorination of Diol Precursors

CpFluor Reagents for Selective Fluorination

The Nature Communications article highlights 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors) as deoxyfluorination reagents capable of converting alcohols to alkyl fluorides. While the target compound retains a hydroxyl group, this method could be applied to diol intermediates. For example:

-

Start with 2,6-dihydroxy-alpha-(trifluoromethyl)benzyl alcohol.

-

Treat with CpFluor 1i in dichloroethane (DCE) at 80°C to replace one hydroxyl group with fluorine.

Reaction Conditions

This approach requires precise control to avoid over-fluorination, necessitating stoichiometric adjustments and intermediate purification.

Halogen Exchange Reactions

Halogen-Fluorine Substitution

Halogen exchange (Halex) reactions using KF or CsF in polar aprotic solvents (e.g., DMF) are well-established for aromatic fluorination. For 2,6-dichloro-alpha-(trifluoromethyl)benzyl alcohol, treatment with excess KF at 150°C could yield the difluoro product.

Key Considerations

-

Catalyst : Crown ethers (18-crown-6) improve fluoride nucleophilicity.

-

Side Reactions : Competing hydrolysis of the -CF₃ group must be mitigated using anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-alpha-(trifluoromethyl)benzyl Alcohol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry is a primary area where 2,6-difluoro-alpha-(trifluoromethyl)benzyl alcohol shows promise:

- Drug Development : The compound's unique structure may lead to the development of novel drug candidates with improved efficacy and reduced side effects. Fluorinated compounds are often associated with enhanced metabolic stability and bioactivity, making them valuable in drug design .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial or antifungal properties due to its structural characteristics. However, specific studies are needed to confirm these activities and elucidate the mechanisms involved.

- Interaction Studies : Understanding the interactions of this compound with biological targets is essential for assessing its therapeutic potential. Such studies typically involve evaluating its binding affinity and activity against various biological targets.

Agricultural Applications

In agricultural chemistry, this compound can serve as a valuable building block for developing agrochemicals:

- Pesticide Development : The compound's reactivity may be exploited to synthesize new pesticides or herbicides that are more effective or environmentally friendly compared to existing options. Its fluorinated nature could enhance the performance and stability of agrochemical formulations.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods that require careful optimization to ensure high yields and selectivity towards the target compound. The presence of multiple fluorine substituents influences not only its chemical reactivity but also its physical properties, such as solubility and volatility.

Mechanism of Action

The mechanism by which 2,6-Difluoro-alpha-(trifluoromethyl)benzyl Alcohol exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can influence the compound's binding affinity and reactivity, leading to its unique biological and chemical properties.

Comparison with Similar Compounds

Key Identifiers :

- Molecular Formula : Presumed to be C₈H₅F₅O (based on substituent positions).

- Molecular Weight : Estimated ~210 g/mol (derived from similar compounds in ).

Synthetic Relevance: The trifluoromethyl group and fluorine substituents are known to impart electron-withdrawing effects, which influence reactivity in organic transformations. For example, trifluoromethyl-substituted benzyl alcohols are often intermediates in pharmaceuticals and agrochemicals due to their metabolic stability .

Structural and Electronic Effects

The reactivity and applications of fluorinated benzyl alcohols are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis:

Reactivity in Organic Reactions

- Etherification: The trifluoromethyl group at the α-position significantly deactivates the benzyl alcohol, as seen in 1-(4-(trifluoromethyl)phenyl)ethanol, which fails to undergo etherification due to electron withdrawal . This contrasts with 2,6-difluorobenzyl alcohol, which participates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its less electron-deficient aromatic ring .

- Oxidation : 4-(Trifluoromethyl)benzyl alcohol exhibits poor selectivity in photocatalytic oxidation, yielding over-oxidized benzoic acids as byproducts . This suggests that this compound may similarly require specialized conditions to avoid degradation.

- Carbocation Stability: Primary benzyl alcohols (e.g., 2,6-difluorobenzyl alcohol) form less stable carbocations, whereas secondary alcohols like 1-(2,6-difluorophenyl)ethanol generate more stable intermediates, enabling selective ether synthesis .

Data Table: Physicochemical Properties

Biological Activity

2,6-Difluoro-alpha-(trifluoromethyl)benzyl alcohol (CAS: 878204-73-0) is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its chemical properties, synthesis methods, biological activity, and relevant research findings.

- Molecular Formula : C8H5F5O

- Molecular Weight : 212.12 g/mol

- IUPAC Name : 1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol

- SMILES Notation : OC(C1=C(F)C=CC=C1F)C(F)(F)F

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Direct Fluorination : Utilizing fluorinating agents to introduce fluorine atoms at specific positions on the aromatic ring.

- Alkylation Reactions : Employing alkylating agents to attach the trifluoromethyl group to the benzyl alcohol structure.

- Reduction of Ketones : Starting from trifluoromethyl ketones and reducing them to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Biological Activity

The biological activity of this compound is primarily linked to its structural features that enhance lipophilicity and stability. Research indicates that compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties and biological efficacy.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.

- Receptor Binding : The unique fluorinated structure may enhance binding affinity to various biological receptors.

Case Studies and Research Findings

- Trifluoromethylated Compounds in Drug Development :

- Synthesis of Chiral Alcohols :

-

Biological Assays :

- In vitro assays indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Comparative Analysis

Q & A

Q. What are the recommended methods for synthesizing 2,6-Difluoro-alpha-(trifluoromethyl)benzyl Alcohol in laboratory settings?

- Methodological Answer : Synthesis typically involves fluorination and reduction steps. For fluorinated benzyl alcohols, a common approach is the reduction of corresponding benzaldehydes using NaBH₄ or LiAlH₄. For example, 3,5-difluoro-2-hydroxybenzyl alcohol can be synthesized via reduction of 3,5-difluoro-2-hydroxybenzoic acid derivatives using borane-THF complexes . For trifluoromethyl-substituted analogs, electrophilic trifluoromethylation or nucleophilic substitution with CF₃-containing reagents (e.g., TMSCF₃) may precede reduction. Ensure inert conditions (argon/nitrogen atmosphere) to prevent side reactions with moisture-sensitive intermediates .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers. For long-term stability, aliquot into smaller volumes and store at –80°C (stable for ≤6 months) or –20°C (stable for ≤1 month) to avoid repeated freeze-thaw cycles .

- Handling : Use anhydrous solvents (e.g., dry THF or DCM) for dissolution. Pre-warm solutions to 37°C in a sonication bath to improve solubility .

Q. What analytical techniques are critical for characterizing purity and structure?

- Methodological Answer :

- Purity : Use HPLC with UV detection (λ = 254 nm) or GC-MS with a polar column (e.g., DB-5) to assess purity (>98% recommended for reproducibility) .

- Structural Confirmation :

- NMR : ¹⁹F NMR is essential to confirm trifluoromethyl (–CF₃) and difluoro (–F) substituents. ¹H NMR should show characteristic benzyl alcohol (–CH₂OH) signals at δ 4.5–5.0 ppm .

- MS : High-resolution mass spectrometry (HRMS) or GC-MS validates molecular weight (e.g., C₈H₅F₅O for the target compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between fluorinated benzyl alcohols and their non-fluorinated analogs?

- Methodological Answer : Fluorine’s electron-withdrawing effects alter electronic and steric properties:

- Electronic Effects : Use Hammett σ constants to predict substituent influence on reaction rates. For example, –CF₃ (σₚ = 0.88) significantly reduces electron density, making nucleophilic substitutions slower compared to –CH₃ (σₚ = –0.17) .

- Steric Effects : Compare reaction outcomes under identical conditions (e.g., SN2 vs. SN1 mechanisms) using kinetic studies. For instance, bulky –CF₃ groups may favor elimination over substitution in basic media .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., esterification or etherification) of this compound?

- Methodological Answer :

- Protection/Deprotection : Protect the –OH group with TMSCl or acetic anhydride before functionalizing other positions. Deprotect with mild acids (e.g., HCl in MeOH) post-reaction .

- Catalysis : Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic substitution to the para position of the trifluoromethyl group .

- Computational Guidance : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by mapping electrostatic potential surfaces .

Q. How can researchers assess the compound’s potential as an enzyme inhibitor or bioactive agent?

- Methodological Answer :

- In Silico Screening : Dock the compound into target enzyme active sites (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize analogs with high binding affinity (ΔG < –8 kcal/mol) .

- In Vitro Assays : Test inhibition of salicylic acid-dependent enzymes (e.g., β-ketoacyl-ACP synthase) at varying concentrations (1–100 µM) using UV/Vis kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.